molecular formula C17H15N3O3S B14937611 N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14937611
M. Wt: 341.4 g/mol
InChI Key: ODRJVQXHAQLRFT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of methoxy groups on the phenyl rings and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with 4-methoxybenzoyl chloride in the presence of a base, followed by cyclization with sulfur and an oxidizing agent to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
  • N-(4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
  • N-(3-methoxyphenyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)15-16(24-20-19-15)17(21)18-12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,21)

InChI Key

ODRJVQXHAQLRFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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